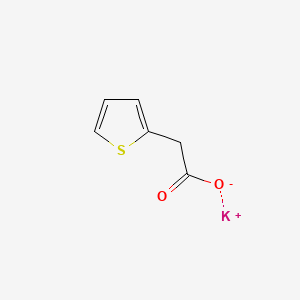

Potassium 2-thienylacetate

Description

Potassium 2-thienylacetate (CAS No. 55864-55-6) is the potassium salt of 2-thiopheneacetic acid. Its molecular formula is C₆H₅KO₂S, with a molecular weight of 180.27 g/mol. Structurally, it consists of a thiophene ring substituted with a carboxymethyl group at the 2-position, neutralized by a potassium ion. This compound is primarily utilized in organic synthesis and pharmaceutical research, acting as a precursor or intermediate in the production of heterocyclic compounds and bioactive molecules .

Properties

CAS No. |

55864-55-6 |

|---|---|

Molecular Formula |

C6H5KO2S |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

potassium;2-thiophen-2-ylacetate |

InChI |

InChI=1S/C6H6O2S.K/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,7,8);/q;+1/p-1 |

InChI Key |

VYQLXFDWYFQLHL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC(=C1)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Parent Acid: 2-Thiopheneacetic Acid (CAS 1918-77-0)

- Molecular Formula : C₆H₆O₂S

- Molecular Weight : 142.18 g/mol

- Physical Properties :

- Applications : Used as an allergen and in organic synthesis. Its carboxyl group allows for derivatization into esters or salts .

- The potassium salt is less volatile and more stable under basic conditions compared to the free acid.

Ester Derivatives

Methyl 2-Thienylacetate (CAS 19432-68-9)

- Molecular Formula : C₇H₈O₂S

- Molecular Weight : 156.20 g/mol

- Physical Properties :

- Hazards :

- Applications : Substrate for penicillin amidase in enzymatic studies .

Ethyl 2-Thiopheneacetate (CAS 57382-97-5)

Comparison Table: Structural Analogs

| Compound | CAS No. | Molecular Formula | Molecular Weight | Physical State | Key Applications |

|---|---|---|---|---|---|

| Potassium 2-Thienylacetate | 55864-55-6 | C₆H₅KO₂S | 180.27 | Solid (inferred) | Pharmaceutical synthesis |

| 2-Thiopheneacetic Acid | 1918-77-0 | C₆H₆O₂S | 142.18 | Crystalline | Organic synthesis, allergen |

| Methyl 2-Thienylacetate | 19432-68-9 | C₇H₈O₂S | 156.20 | Liquid | Enzymatic substrates |

| Ethyl 2-Thiopheneacetate | 57382-97-5 | C₈H₁₀O₂S | 170.23 | Liquid | Flavoring agents |

Comparison with Other Potassium Salts

Potassium 3-Indoleacetate (CAS 2338-19-4)

- Molecular Formula: C₁₀H₈KNO₂

- Molecular Weight : 213.28 g/mol

- Applications : Plant growth hormone (heteroauxin) and research reagent .

- Key Differences :

- Contains an indole ring instead of thiophene, altering electronic properties and biological activity.

- Used in plant physiology studies, unlike this compound, which is geared toward pharmaceutical synthesis.

S-Potassium Thioacetate (CAS 10387-40-3)

- Molecular Formula : C₂H₃KOS

- Molecular Weight : 114.20 g/mol

- Applications : Reagent in nucleophilic acyl substitution reactions.

- Key Differences :

- Contains a thioester group (-SC(O)-) instead of a carboxylate, making it more reactive in sulfur-based chemistry.

Comparison Table: Potassium Salts

| Compound | CAS No. | Functional Group | Molecular Weight | Key Applications |

|---|---|---|---|---|

| This compound | 55864-55-6 | Carboxylate | 180.27 | Pharmaceutical synthesis |

| Potassium 3-Indoleacetate | 2338-19-4 | Carboxylate | 213.28 | Plant growth regulation |

| S-Potassium Thioacetate | 10387-40-3 | Thioester | 114.20 | Organic reactions |

Comparison with Phenyl-Substituted Acetates

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

Comparison Table: Phenyl vs. Thienyl Derivatives

| Compound | CAS No. | Core Structure | Molecular Weight | Key Applications |

|---|---|---|---|---|

| This compound | 55864-55-6 | Thiophene | 180.27 | Pharmaceutical synthesis |

| Ethyl 2-Phenylacetoacetate | 5413-05-8 | Phenyl | 206.24 | Amphetamine precursors |

| Methyl 2-Phenylacetoacetate | 16648-44-5 | Phenyl | 192.21 | Forensic analysis |

Q & A

Q. How can researchers resolve conflicting logP (octanol-water) values for this compound?

- Methodology :

- Experimental Re-evaluation : Use shake-flask method with HPLC quantification.

- QSAR Modeling : Compare predicted vs. observed logP values using software like MarvinSuite.

- Error Analysis : Identify systematic biases in historical measurement protocols .

Data Presentation Guidelines

- Tables : Include units, uncertainties (e.g., ±SD), and statistical significance (p-values).

- Figures : Use error bars in degradation plots and annotate key spectral peaks .

- Reproducibility : Document synthesis conditions (e.g., solvent, temperature) in detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.